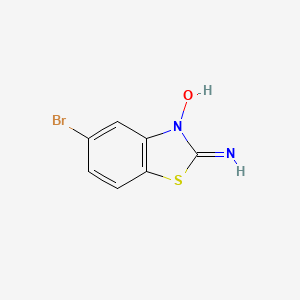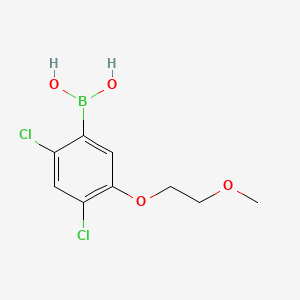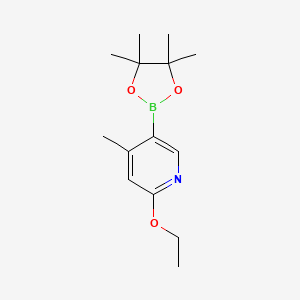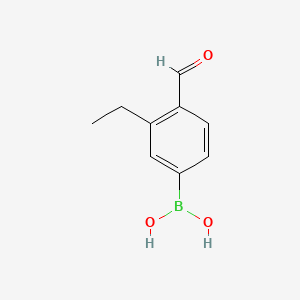
1-N-Benzyl-5-fluorobenzene-1,2-diamine
Descripción general
Descripción
1-N-Benzyl-5-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C13H13FN2 and a molecular weight of 216.25 g/mol. This compound is characterized by the presence of a benzyl group attached to a fluorobenzene ring, which is further substituted with two amino groups. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Aplicaciones Científicas De Investigación
1-N-Benzyl-5-fluorobenzene-1,2-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
The synthesis of 1-N-Benzyl-5-fluorobenzene-1,2-diamine typically involves the reaction of benzylamine with 5-fluoro-1,2-dinitrobenzene under specific conditions. The reaction is carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon. The reduction of the nitro groups to amino groups results in the formation of this compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-N-Benzyl-5-fluorobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction reactions can further modify the amino groups, potentially leading to the formation of secondary or tertiary amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the benzene ring can yield halogenated derivatives, while alkylation can introduce alkyl groups at specific positions on the ring.
Mecanismo De Acción
The mechanism by which 1-N-Benzyl-5-fluorobenzene-1,2-diamine exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain molecular targets. The benzyl group may also play a role in stabilizing the compound’s interaction with its target.
Comparación Con Compuestos Similares
1-N-Benzyl-5-fluorobenzene-1,2-diamine can be compared with other similar compounds such as:
1-N-Benzyl-4-fluorobenzene-1,2-diamine: Similar structure but with the fluorine atom at a different position on the benzene ring.
1-N-Benzyl-5-chlorobenzene-1,2-diamine: Similar structure but with a chlorine atom instead of a fluorine atom.
1-N-Benzyl-5-bromobenzene-1,2-diamine: Similar structure but with a bromine atom instead of a fluorine atom.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different halogen substituents.
Propiedades
IUPAC Name |
2-N-benzyl-4-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBMHNNPUYDKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

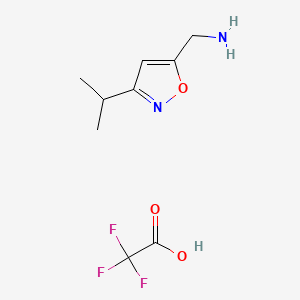
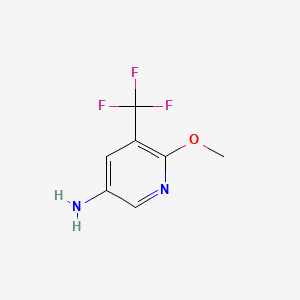

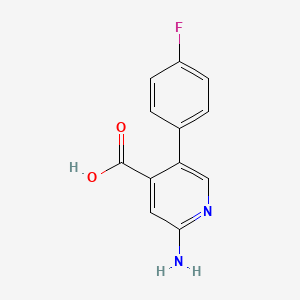
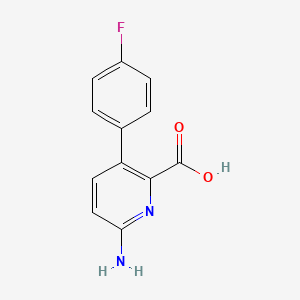
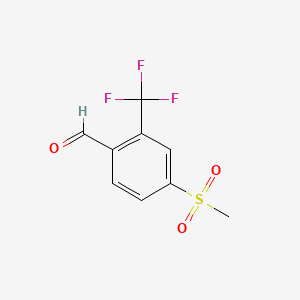

![2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol](/img/structure/B581449.png)


